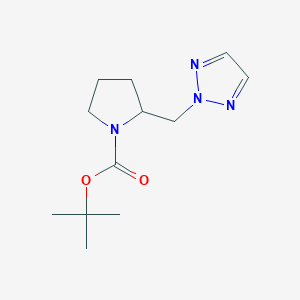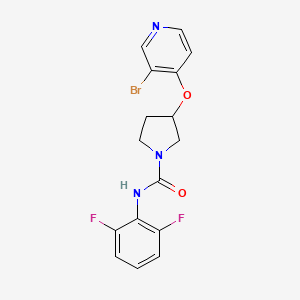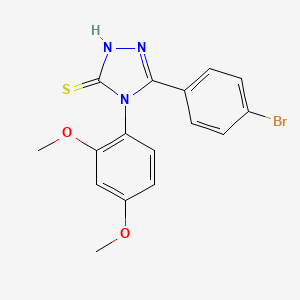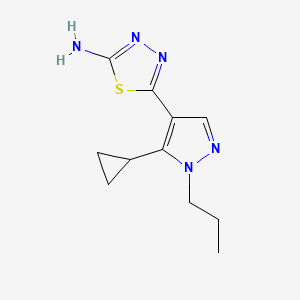
2-(Benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
1. Synthesis and Safety in Chemical Processes
- Ruggeri et al. (2003) explored the safe and efficient synthesis of related compounds, focusing on minimizing safety issues and avoiding high-energy intermediates (Ruggeri et al., 2003).
2. Novel Compound Synthesis and Biological Activity Prediction
- Kharchenko et al. (2008) discussed the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems and presented predictions of their biological activity (Kharchenko et al., 2008).
3. Advancements in Solvent-Free Synthesis Methods
- Quiroga et al. (2007) introduced a solvent-free cyclocondensation method for creating polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, demonstrating good yields and regiospecificity (Quiroga et al., 2007).
4. One-Step Synthesis of Functionalized Compounds
- Charris-Molina et al. (2017) presented a microwave-assisted reaction for the regioselective synthesis of pyrazolo[3,4-b]pyridines, offering functionalized products in a single step (Charris-Molina et al., 2017).
5. Discovery of Novel Synthetic Cannabinoids
- Shevyrin et al. (2016) identified a new synthetic cannabinoid related to oxadiazoles in the illegal drug market, marking its first detection outside pharmaceutical literature (Shevyrin et al., 2016).
6. Anticancer Studies and QSAR Analysis
- Vaidya et al. (2020) performed a 3D QSAR study on 1,2,4-oxadiazole derivatives and synthesized new compounds with notable anticancer activity (Vaidya et al., 2020).
7. Antitubercular Agent Synthesis and Evaluation
- Joshi et al. (2015) synthesized novel pyrrole derivatives and evaluated them for their antitubercular activity, contributing to the development of new treatments (Joshi et al., 2015).
8. Study on Nucleic Acid and Protein Synthesis Inhibition
- Kessel and Belton (1975) investigated how benzofurazans and their N-oxides inhibit nucleic acids and protein synthesis in leukemia cells, providing insights into potential therapeutic applications (Kessel & Belton, 1975).
9. Corrosion Inhibition Studies
- Ammal et al. (2018) studied the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, offering valuable information for industrial applications (Ammal et al., 2018).
10. Optical Properties of Bis-1,3,4-Oxadiazoles
- Liu et al. (2015) synthesized and analyzed the optical properties of novel bis-1,3,4-oxadiazoles, contributing to material science and photonics research (Liu et al., 2015).
properties
IUPAC Name |
2-(1-benzofuran-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c1-2-7-12-10(5-1)9-13(19-12)15-18-17-14(20-15)11-6-3-4-8-16-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINRUDSVRCVJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2699753.png)
![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699755.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2699760.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2699763.png)

![4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2699768.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2699770.png)